2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]
Description
2-Methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] is a heterocyclic compound featuring an isoquinoline backbone modified with a hydrazone substituent at the 4-position and a methyl group at the 2-position. The 4-chlorophenyl hydrazone moiety introduces electron-withdrawing and steric effects, which significantly influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-1-hydroxy-2-methylisoquinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-20-15(21)13-5-3-2-4-12(13)14(16(20)22)19-18-11-8-6-10(17)7-9-11/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMWUDWCWLEESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C(C1=O)N=NC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153294 | |
| Record name | 1,3,4(2H)-Isoquinolinetrione, 2-methyl-, 4-[(4-chlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97458-94-1 | |
| Record name | 1,3,4(2H)-Isoquinolinetrione, 2-methyl-, 4-[(4-chlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] typically involves the reaction of 2-methyl-1,3,4(2H)-isoquinolinetrione with 4-chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted isoquinolinetriones.
Scientific Research Applications
2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems and substituent effects. Below is a detailed comparison:
Structural Analogues and Substituent Effects
- 1,2,4-Triazoline-5-Thiones (e.g., Compound II in ): These compounds lack the isoquinoline backbone but share a triazoline ring. Unlike the target compound, triazoline derivatives exhibit sulfur-containing moieties, which enhance their role as plant growth promoters at low concentrations (e.g., EC₅₀ values < 10 µM for wheat seedlings) .
- 1,3,4-Thiadiazoles (e.g., Compound III in ): Thiadiazole derivatives prioritize sulfur and nitrogen heteroatoms, leading to stronger electrophilic character compared to the hydrazone-substituted isoquinoline. This difference correlates with reduced growth-promoting activity but increased thermal stability .
- Isoquinoline Derivatives with Aryl Hydrazones: Substitution of the hydrazone’s aryl group (e.g., 4-chlorophenyl vs. 4-methylphenyl) alters bioactivity.
Mechanistic Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound may stabilize the hydrazone’s conjugated system, facilitating redox interactions with plant enzymes or microbial targets. In contrast, electron-donating groups (e.g., -OCH₃) in triazoline-thiones enhance radical scavenging, contributing to growth promotion .
- Cytotoxicity vs. Growth Promotion: While the target compound’s hydrazone moiety shares structural similarities with cytotoxic agents (e.g., hydrazone-based chemotherapeutics), the isoquinoline core and chloro substitution likely redirect its activity toward non-toxic pathways, as seen in related plant-growth modulators .
Research Findings and Limitations
- Growth Promotion : Analogous hydrazone derivatives (e.g., 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides) enhance wheat root elongation by 30–50% at 5 µM, suggesting the target compound may act via auxin-like signaling .
- Synthetic Challenges : The steric bulk of the 4-chlorophenyl group complicates regioselective synthesis compared to smaller substituents (e.g., -H or -CH₃).
- Data Gaps: No direct cytotoxicity or pharmacokinetic studies on the target compound exist; inferences rely on structurally related systems .
Biological Activity
2-Methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 363.79 g/mol. Its structure features an isoquinoline core with a hydrazone linkage, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that hydrazones, including derivatives like 2-methyl-1,3,4(2H)-isoquinolinetrione hydrazones, exhibit broad-spectrum antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Methyl-1,3,4(2H)-isoquinolinetrione hydrazone | 6.25 | Staphylococcus aureus |
| 2-Methyl-1,3,4(2H)-isoquinolinetrione hydrazone | 12.5 | Escherichia coli |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The hydrazone derivatives have been explored for their anticancer properties. A study reported that several hydrazones exhibited IC50 values in the low micromolar range against various cancer cell lines:
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory and Analgesic Effects
Hydrazones are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can reduce inflammation markers in vitro and in vivo models. For instance, compounds similar to the isoquinoline hydrazones demonstrated significant inhibition of pro-inflammatory cytokines .
The biological activity of 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- DNA Interaction : Some studies suggest that hydrazones can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of isoquinoline derivatives:
- In one study, a series of hydrazones were synthesized and tested against Candida albicans, showing promising antifungal activity with MIC values ranging from 125 µg/mL to lower concentrations depending on structural modifications .
- Another investigation focused on the anticancer potential of hydrazone derivatives against different human cancer cell lines, revealing that modifications in substituents significantly influenced their potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-1,3,4(2H)-isoquinolinetrione hydrazone derivatives, and how can their purity be optimized?
- Methodology : Cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate is a starting point, followed by chlorination using phosphorus oxychloride to yield intermediates. Subsequent reflux with substituted amines or hydrazides under controlled pH (e.g., acidic conditions) ensures selective hydrazone formation . Purity optimization involves recrystallization from CHCl₃/petroleum ether (1:2 v/v) and characterization via ¹H NMR and IR spectroscopy to confirm absence of byproducts .
Q. How can cyclic voltammetry be applied to evaluate the redox mediator properties of this compound?
- Methodology : Cyclic voltammetry (CV) in anhydrous acetonitrile with a three-electrode system (glassy carbon working electrode) at scan rates of 50–200 mV/s. Redox potentials (E₁/₂) should be compared against reference mediators (e.g., ferrocene/ferrocenium). A reduction potential between −0.4 V to −0.6 V vs. SCE is critical for photosystem I oxygen consumption activity in chloroplasts, as shown in structurally similar isoquinolinetrione derivatives .
Q. What spectroscopic techniques are most effective for structural elucidation of hydrazone derivatives?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm hydrazone linkage via NH proton signals (δ 10–12 ppm) and absence of ketone carbonyl peaks.
- IR Spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and N–H bending (~1500 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the hydrazone scaffold .
Advanced Research Questions
Q. How can discrepancies between in vitro redox activity and in vivo herbicidal efficacy be resolved?
- Methodology : Perform parallel assays:
- In vitro : Measure redox potentials (CV) and ROS generation in isolated chloroplasts.
- In vivo : Track herbicidal symptoms (e.g., desiccation rate) in model plants under controlled light.
- Data Contradiction Analysis : If in vitro activity lacks in vivo correlation, evaluate membrane permeability via logP calculations (e.g., using HPLC-derived retention times) or hydrolytic stability in plant sap (pH 5–7). Evidence suggests hydrolytic stability may not fully explain efficacy gaps, necessitating proteomic studies to identify binding targets .
Q. What strategies can optimize the structure-activity relationship (SAR) for enhanced redox-mediated herbicidal activity?
- Methodology :
-
Substituent Screening : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro, cyano) to modulate reduction potential.
-
Bioisosteric Replacement : Substitute the hydrazone moiety with oximes or thiosemicarbazones (see Table 1).
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Activity Data : Derivatives with (E)-O-methyl oxime groups showed 2× higher herbicidal activity than the parent isoquinolinetrione in post-emergence assays .
Table 1 : Comparative Herbicidal Activity of Isoquinolinetrione Derivatives
Derivative Reduction Potential (V vs. SCE) Herbicidal Efficacy (ED₅₀, µg/mL) Parent Compound −0.45 12.5 (E)-O-Methyl Oxime −0.52 6.2 N,N-Dimethyl Hydrazone −0.48 9.8
Q. How can computational modeling predict binding interactions with photosynthetic targets?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to photosystem I (PDB: 1JB0). Focus on hydrophobic pockets near the Fe-S clusters. Validate predictions with site-directed mutagenesis of chloroplast proteins. For example, derivatives with planar hydrazone structures showed stronger π-π stacking with tyrosine residues in silico .
Q. What experimental protocols assess hydrolytic stability in physiological conditions?
- Methodology : Incubate the compound in buffers mimicking plant cytosol (pH 6.8, 37°C) and analyze degradation via HPLC at 254 nm. Compare half-life (t₁/₂) with parent compounds. If stability exceeds 24 hours, investigate metabolite toxicity using LC-MS/MS .
Methodological Notes
- Cytotoxicity Assays : Use the Mosmann MTT protocol ( ) with modifications: incubate isolated chloroplasts with the compound (10–100 µM) and measure ATP depletion as a proxy for photosystem I inhibition .
- Contradictory Data Resolution : When in vitro redox activity does not translate to in vivo effects, prioritize transcriptomic profiling to identify off-target gene regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
